molecular formula C12H15N3O2 B13600699 3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13600699
M. Wt: 233.27 g/mol
InChI Key: ZVKRWCSJQVQZNA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a dimethoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific pyrazole structure, which distinguishes it from other dimethoxyphenyl compounds.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-10(14-15)9-6-8(16-2)4-5-11(9)17-3/h4-7H,13H2,1-3H3

InChI Key

ZVKRWCSJQVQZNA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)N

Origin of Product

United States

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